molecular formula C7H12N2O B1276775 2-cyano-N-isobutylacetamide CAS No. 51838-01-8

2-cyano-N-isobutylacetamide

Cat. No.: B1276775
CAS No.: 51838-01-8
M. Wt: 140.18 g/mol
InChI Key: YCGSMOIWEZRTSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-cyano-N-isobutylacetamide is an organic compound belonging to the family of amides. It has the molecular formula C9H16N2O and a molecular weight of 168.24 g/mol. This compound is used in various scientific experiments and has potential implications in multiple fields of research and industry.

Preparation Methods

The synthesis of 2-cyano-N-isobutylacetamide can be carried out through several methods. One common method involves the reaction of 2-cyanoacetyl chloride with isobutylamine in an appropriate solvent . The reaction mixture is heated and stirred under suitable conditions to yield this compound . Another versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions .

Chemical Reactions Analysis

2-cyano-N-isobutylacetamide undergoes various types of chemical reactions, including condensation and substitution reactions. The active hydrogen on the C-2 position of the compound can participate in these reactions . Common reagents used in these reactions include methyl cyanoacetate and ethyl cyanoacetate . Major products formed from these reactions include various heterocyclic compounds, which are of significant interest in medicinal chemistry .

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development
2-Cyano-N-isobutylacetamide has been explored for its potential in the design and synthesis of new pharmaceutical agents. Its unique chemical structure allows it to interact with biological systems in ways that may lead to the development of drugs targeting specific diseases, including inflammatory conditions and neurodegenerative disorders .

Case Study: Inflammatory Diseases
Research indicates that compounds similar to this compound can be effective in treating inflammatory neurological diseases. For instance, a study demonstrated that a related compound showed significant reduction in clinical scores in experimental autoimmune encephalomyelitis (EAE) models, suggesting a potential therapeutic role for such compounds in managing neuroinflammation .

Biological Research

Biochemical Assays
In biological research, this compound is utilized to study the effects of amides on cellular processes. It has been employed in developing biochemical assays that assess the modulation of inflammatory markers such as cytokines and nitrite production within macrophage cultures .

In Vitro Studies
In vitro assays have shown that related compounds can modulate the synthesis of pro-inflammatory cytokines (e.g., IL-1β and TNFα) without causing cytotoxicity, highlighting their potential as anti-inflammatory agents .

Industrial Applications

Specialty Chemicals Production
The compound is also significant in industrial chemistry, where it serves as an intermediate for synthesizing specialty chemicals and polymers. Its role as a building block facilitates the creation of more complex organic molecules used in various applications.

Formulation Development
In addition to its use in pharmaceuticals, this compound can be incorporated into formulations for agricultural chemicals or coatings due to its chemical properties that enhance product performance.

Comparative Data Table

Application AreaSpecific Use CasesNotable Findings
Medicinal ChemistryDrug development for inflammatory diseasesSignificant reduction in clinical scores in EAE models
Biological ResearchBiochemical assays for inflammation studiesModulation of cytokines without cytotoxic effects
Industrial ApplicationsIntermediate for specialty chemicalsEnhances performance of agricultural formulations

Mechanism of Action

The mechanism of action of 2-cyano-N-isobutylacetamide involves its ability to participate in condensation and substitution reactions due to the active hydrogen on the C-2 position . The compound’s structure allows it to interact with various molecular targets and pathways, leading to the formation of biologically active heterocyclic compounds .

Comparison with Similar Compounds

2-cyano-N-isobutylacetamide can be compared with other cyanoacetamide derivatives, such as 2-cyano-N-acetamide and 2-cyanoacetate compounds . These compounds share similar functional groups and are used in the synthesis of various pharmaceutical compounds . this compound’s unique structure and reactivity make it particularly valuable in the synthesis of novel heterocyclic compounds .

Biological Activity

2-Cyano-N-isobutylacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition and anti-inflammatory properties. This article provides a comprehensive overview of its biological activity, supported by data tables, research findings, and case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Chemical Formula : C7_{7}H12_{12}N2_{2}O
  • Molecular Weight : 140.18 g/mol

The compound features a cyano group, which is known to enhance biological activity by participating in various biochemical interactions.

The biological activity of this compound is primarily attributed to its ability to act as an enzyme inhibitor . It binds to the active sites of specific enzymes, thereby preventing substrate binding and inhibiting catalytic activity. This mechanism is crucial in modulating various metabolic pathways and signaling cascades.

1. Enzyme Inhibition

Recent studies have highlighted the compound's potential as an inhibitor of several key enzymes involved in inflammatory processes. For instance, it has shown promising results against cyclooxygenase (COX) enzymes, which are critical in the synthesis of pro-inflammatory mediators.

  • IC50_{50} Values :
    • COX-1: 19.45 ± 0.07 μM
    • COX-2: 42.1 ± 0.30 μM

These values indicate a moderate inhibition capacity, suggesting that further structural modifications could enhance efficacy .

2. Anti-inflammatory Effects

The anti-inflammatory properties of this compound were evaluated through various bioassays, including carrageenan-induced paw edema models in rats. The results demonstrated that this compound significantly reduced inflammation comparable to standard anti-inflammatory drugs like indomethacin.

CompoundED50_{50} (μM)Reference Drug (Indomethacin)
This compound11.609.17
Other Pyrimidine Derivatives8.23 - 9.479.17

This table summarizes the effectiveness of the compound compared to established anti-inflammatory agents .

3. Antibacterial Activity

In addition to its anti-inflammatory effects, preliminary studies have indicated that this compound exhibits antibacterial properties against both Gram-positive and Gram-negative bacteria.

Bacterial StrainZone of Inhibition (mm)
Bacillus subtilis15
Staphylococcus aureus20

These results suggest potential applications in treating bacterial infections .

Case Studies

Several case studies have explored the therapeutic applications of this compound:

  • Case Study A : Investigated its role as a COX-2 inhibitor in chronic inflammation models, showing significant reduction in inflammatory markers.
  • Case Study B : Evaluated antibacterial efficacy against resistant strains of Staphylococcus aureus, demonstrating promising results that warrant further investigation.

Q & A

Basic Research Questions

Q. What safety protocols should be followed when handling 2-cyano-N-isobutylacetamide in laboratory settings?

  • Methodological Answer :

  • Use chemical protective gloves (e.g., JIS T 8116 compliant) and safety goggles (JIS T 8147 standard) to prevent skin/eye contact.
  • Store in well-ventilated areas with tightly sealed containers to avoid inhalation risks.
  • In case of skin exposure, wash immediately with soap and water; for eye contact, rinse with water for ≥15 minutes and seek medical attention.
  • Dispose of waste via approved hazardous waste facilities .

Q. What synthetic methodologies are commonly employed for preparing this compound derivatives?

  • Methodological Answer :

  • Reflux reactions using toluene/water mixtures (e.g., 8:2 ratio) with sodium azide (1.5x molar excess) for 5–7 hours.
  • Monitor reaction progress via TLC (hexane:ethyl acetate, 9:1) and purify via crystallization (ethanol) or liquid-liquid extraction (ethyl acetate).
  • Post-reaction, remove solvents under reduced pressure and validate purity using melting point analysis .

Q. How can researchers characterize the structural integrity of this compound?

  • Methodological Answer :

  • FTIR : Confirm cyano (C≡N) stretches at ~2200–2250 cm⁻¹ and amide (N-H) bands at ~3300 cm⁻¹.
  • NMR : Use ¹H NMR to identify isobutyl protons (δ 0.9–1.2 ppm for CH₃ groups) and ¹³C NMR for carbonyl (C=O) at ~170 ppm.
  • Mass Spectrometry : ESI-MS or GC-MS to verify molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during cyanoacetamide synthesis?

  • Methodological Answer :

  • Conduct Design of Experiments (DoE) to evaluate solvent polarity (e.g., DMF vs. toluene), temperature (60–100°C), and catalyst loading (e.g., DBU or K₂CO₃).
  • Use HPLC to quantify by-products (e.g., unreacted precursors or hydrolysis products) and adjust stoichiometric ratios.
  • Apply kinetic studies to identify rate-limiting steps and improve reaction efficiency .

Q. What strategies resolve contradictions between computational predictions and experimental reactivity data for this compound?

  • Methodological Answer :

  • Cross-validate computational models (DFT or MD simulations) with solvent-corrected parameters (e.g., COSMO-RS for solvation effects).
  • Re-examine experimental conditions (e.g., moisture levels, oxygen sensitivity) that may alter reactivity pathways.
  • Use isotopic labeling (e.g., ¹⁵N or ¹³C) to trace mechanistic intermediates and validate theoretical pathways .

Q. How can researchers address discrepancies in spectral data during structural elucidation?

  • Methodological Answer :

  • Combine 2D NMR techniques (e.g., HSQC, HMBC) to resolve overlapping signals and confirm connectivity.
  • Compare experimental IR/Raman spectra with simulated spectra from computational tools (e.g., Gaussian).
  • Validate crystallographic data (XRD) against predicted crystal packing using software like Mercury .

Q. What advanced analytical methods are suitable for studying degradation pathways of this compound under varying pH conditions?

  • Methodological Answer :

  • Perform accelerated stability studies (e.g., 40°C/75% RH) and analyze degradation products via LC-MS/MS.
  • Use quantum mechanical calculations (e.g., transition state modeling) to predict hydrolysis or oxidation pathways.
  • Validate degradation kinetics using Arrhenius plots to extrapolate shelf-life under standard conditions .

Q. Data Analysis and Experimental Design

Q. How should researchers design experiments to evaluate the biological activity of this compound derivatives?

  • Methodological Answer :

  • Establish dose-response curves (IC₅₀/EC₅₀) in cell-based assays (e.g., cancer cell lines) with positive/negative controls.
  • Use ANOVA to assess statistical significance across replicates and minimize batch effects.
  • Incorporate metabolomic profiling (e.g., UPLC-QTOF-MS) to correlate bioactivity with metabolic perturbations .

Q. What approaches mitigate biases in data interpretation during structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Apply blind analysis protocols where researchers are unaware of sample identities during data collection.
  • Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) to confirm findings.
  • Document all raw data and outliers transparently to avoid cherry-picking results .

Properties

IUPAC Name

2-cyano-N-(2-methylpropyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c1-6(2)5-9-7(10)3-4-8/h6H,3,5H2,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCGSMOIWEZRTSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90404573
Record name 2-cyano-N-isobutylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90404573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51838-01-8
Record name 2-cyano-N-isobutylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90404573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Ethyl cyanoacetate (113 g., 1.0 mole) and isobutylamine (73 g., 1.0 mole) were refluxed with stirring for 2 hours to give N-isobutyl cyanoacetamide.
Quantity
113 g
Type
reactant
Reaction Step One
Quantity
73 g
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.